Cas no 1826-13-7 (5-Phenylthiazole)

5-Phenylthiazole is a heterocyclic compound featuring a thiazole ring substituted with a phenyl group at the 5-position. This structure imparts unique electronic and steric properties, making it a valuable intermediate in organic synthesis and pharmaceutical research. Its aromatic thiazole core enhances stability and reactivity, facilitating applications in the development of bioactive molecules, including antimicrobial and anti-inflammatory agents. The compound's rigid framework also lends itself to use in material science, particularly in the design of organic semiconductors and fluorescent dyes. High purity grades are available to ensure consistency in research and industrial applications. Its versatility and well-characterized reactivity profile make 5-phenylthiazole a useful building block in synthetic chemistry.
5-Phenylthiazole structure
5-Phenylthiazole structure
Product Name:5-Phenylthiazole
CAS No:1826-13-7
MF:C9H7NS
MW:161.223580598831
MDL:MFCD12911591
CID:133535
PubChem ID:595209
Update Time:2025-06-25

5-Phenylthiazole Chemical and Physical Properties

Names and Identifiers

    • 5-Phenylthiazole
    • 5-Phenyl-1,3-thiazole
    • Thiazole,5-phenyl-
    • 5-phenylthiazol
    • 5-Phenyl-thiazol
    • 5-phenyl-thiazole
    • 5-phenythiazole
    • AC1LC6IC
    • CHEMBL445228
    • SureCN48894
    • TPC-I166
    • CS-0156397
    • Thiazole, 5-phenyl-
    • 1826-13-7
    • 5-Phenyl-1,3-thiazole #
    • BDBM24682
    • DTXSID30344227
    • A812711
    • AKOS015897468
    • 5-phenyl-1,3-thiazole, 34
    • FT-0653717
    • O11489
    • SY105809
    • MFCD12911591
    • DS-17853
    • SCHEMBL48894
    • InChI=1/C9H7NS/c1-2-4-8(5-3-1)9-6-10-7-11-9/h1-7
    • DB-065409
    • MDL: MFCD12911591
    • Inchi: 1S/C9H7NS/c1-2-4-8(5-3-1)9-6-10-7-11-9/h1-7H
    • InChI Key: ZLLOWHFKKIOINR-UHFFFAOYSA-N
    • SMILES: S1C=NC=C1C1C=CC=CC=1

Computed Properties

  • Exact Mass: 161.03001
  • Monoisotopic Mass: 161.02992040g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 121
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 41.1Ų

Experimental Properties

  • Density: 1.173
  • Boiling Point: 292.7 °C at 760 mmHg
  • Flash Point: 135.4 °C
  • PSA: 12.89

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5-Phenylthiazole Suppliers

Amadis Chemical Company Limited
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(CAS:1826-13-7)5-Phenylthiazole
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Stock Status:in Stock
Quantity:5g/25g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:07
Price ($):252.0/844.0
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5-Phenylthiazole Related Literature

Additional information on 5-Phenylthiazole

Introduction to 5-Phenylthiazole (CAS No. 1826-13-7) and Its Emerging Applications in Chemical Biology

5-Phenylthiazole, with the chemical formula C₉H₇NS and CAS number 1826-13-7, is a heterocyclic organic compound that has garnered significant attention in the field of chemical biology due to its unique structural properties and versatile biological activities. This compound belongs to the thiazole class, characterized by a sulfur-containing five-membered ring fused to a benzene ring. The presence of both sulfur and nitrogen in its core structure imparts distinctive electronic and steric properties, making it a valuable scaffold for designing novel bioactive molecules.

The 5-phenylthiazole scaffold has been extensively explored in medicinal chemistry for its potential as an antimicrobial, antifungal, anti-inflammatory, and anticancer agent. Its ability to interact with biological targets such as enzymes and receptors has opened up numerous possibilities for therapeutic intervention. Recent advancements in computational chemistry and high-throughput screening have further accelerated the discovery of derivatives with enhanced pharmacological profiles.

In recent years, 5-phenylthiazole has been incorporated into various drug candidates under development for treating complex diseases. For instance, studies have demonstrated its efficacy in inhibiting kinases and proteases involved in cancer progression. The compound’s ability to modulate these critical enzymes suggests its potential as a lead compound for the development of targeted therapies. Additionally, its structural flexibility allows for modifications that can improve solubility, bioavailability, and target specificity.

One of the most compelling aspects of 5-phenylthiazole is its role in developing antimicrobial agents. With the rise of antibiotic-resistant bacteria, there is an urgent need for novel compounds that can overcome existing resistance mechanisms. 5-Phenylthiazole derivatives have shown promise in disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways. These findings highlight the compound’s potential as a next-generation antimicrobial agent.

The synthesis of 5-phenylthiazole involves multi-step organic reactions, typically starting from thiourea or thioamides combined with phenacyl bromides or iodides. The reaction proceeds through cyclization to form the thiazole ring, followed by functionalization at the 5-position with a phenyl group. Advances in synthetic methodologies have enabled the production of increasingly complex derivatives, allowing researchers to fine-tune their biological activities.

Recent research has also explored the role of 5-phenylthiazole in neurodegenerative diseases. Studies suggest that certain derivatives can interact with amyloid-beta plaques associated with Alzheimer’s disease, potentially mitigating their toxic effects. Furthermore, their ability to cross the blood-brain barrier makes them attractive candidates for treating central nervous system disorders.

The pharmacokinetic properties of 5-phenylthiazole are another area of active investigation. Researchers are focusing on optimizing its metabolic stability and reducing off-target effects through structural modifications. Techniques such as molecular dynamics simulations and enzyme inhibition assays are being employed to understand how different substituents influence its behavior within biological systems.

The industrial applications of 5-phenylthiazole extend beyond pharmaceuticals. Its derivatives are being tested as components in agrochemicals, where they exhibit herbicidal and fungicidal properties. This dual functionality makes them valuable for developing environmentally sustainable crop protection agents.

In conclusion, 5-phenylthiazole (CAS No. 1826-13-7) represents a fascinating compound with broad applications in chemical biology and drug discovery. Its unique structural features and diverse biological activities make it a cornerstone for developing novel therapeutic agents. As research continues to uncover new derivatives and mechanisms of action, the potential of this scaffold will undoubtedly expand, offering hope for addressing some of the most pressing challenges in medicine today.

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Amadis Chemical Company Limited
(CAS:1826-13-7)5-Phenylthiazole
A812711
Purity:99%/99%
Quantity:5g/25g
Price ($):252.0/844.0
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